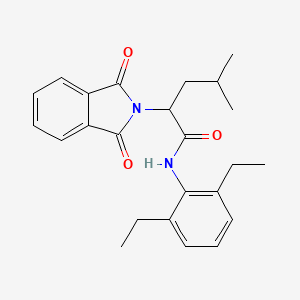
Azocan-1-yl(1,3-benzodioxol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azocan-1-yl(1,3-benzodioxol-5-yl)methanone is a chemical compound with the molecular formula C15H19NO3. It is known for its unique structure, which includes a benzodioxole moiety and an azocane ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mecanismo De Acción
Target of Action
The primary target of 1-(1,3-Benzodioxol-5-ylcarbonyl)azocane is the α-Amino-3-hydroxy-5-methyl-4-isoxazole Propionic Acid (AMPA) receptor . This receptor plays a crucial role in the central nervous system, mediating fast synaptic transmission in response to the neurotransmitter glutamate .
Mode of Action
1-(1,3-Benzodioxol-5-ylcarbonyl)azocane acts as a positive allosteric modulator of the AMPA receptor . This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its ligand, glutamate . This modulation can lead to an increase in synaptic transmission, potentially influencing various neurological processes .
Biochemical Pathways
It’s known that modulation of ampa receptors can influence a variety of neurological pathways, potentially affecting processes such as learning, memory, and mood .
Result of Action
In a study, 1-(1,3-Benzodioxol-5-ylcarbonyl)azocane was found to significantly increase swimming endurance capacity in mice, indicating a potential anti-fatigue effect . This was associated with increased liver and muscle glycogen contents, decreased lactic acid and blood urea nitrogen levels, and enhanced activities of antioxidant enzymes .
Análisis Bioquímico
Biochemical Properties
1-(1,3-Benzodioxol-5-ylcarbonyl)azocane plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to modulate the activity of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors . This interaction enhances the endurance capacity of mice by increasing the activities of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase . Additionally, 1-(1,3-benzodioxol-5-ylcarbonyl)azocane affects the levels of liver and muscle glycogen, lactic acid, and blood urea nitrogen .
Cellular Effects
1-(1,3-Benzodioxol-5-ylcarbonyl)azocane exhibits notable effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells . This effect is particularly evident in prostate, pancreatic, and acute lymphoblastic leukemia cell lines . The compound’s ability to modulate microtubule assembly and stability further underscores its impact on cellular functions .
Molecular Mechanism
The molecular mechanism of 1-(1,3-benzodioxol-5-ylcarbonyl)azocane involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it acts as a positive allosteric modulator of AMPA receptors, enhancing their activity . This modulation results in increased antioxidant enzyme activities and improved endurance capacity in mice . Additionally, the compound’s interaction with microtubules disrupts their assembly, leading to cell cycle arrest and apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1,3-benzodioxol-5-ylcarbonyl)azocane change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained increases in antioxidant enzyme activities and glycogen levels . Its impact on microtubule assembly and cell cycle arrest may diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of 1-(1,3-benzodioxol-5-ylcarbonyl)azocane vary with different dosages in animal models. At lower doses, the compound enhances endurance capacity and antioxidant enzyme activities without causing significant adverse effects . At higher doses, it may induce toxic effects, including disruptions in cellular metabolism and increased oxidative stress . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.
Metabolic Pathways
1-(1,3-Benzodioxol-5-ylcarbonyl)azocane is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glycogen metabolism and antioxidant defense mechanisms . The compound’s modulation of AMPA receptors also influences metabolic flux and metabolite levels, contributing to its overall biochemical effects . Understanding these pathways is essential for elucidating the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of 1-(1,3-benzodioxol-5-ylcarbonyl)azocane within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation . These interactions determine the compound’s bioavailability and effectiveness in targeting specific cellular compartments.
Subcellular Localization
1-(1,3-Benzodioxol-5-ylcarbonyl)azocane exhibits distinct subcellular localization patterns that influence its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interactions with microtubules and AMPA receptors, ultimately affecting cellular processes and therapeutic outcomes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azocan-1-yl(1,3-benzodioxol-5-yl)methanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a series of reactions starting from catechol and methylene chloride under acidic conditions.
Introduction of the Azocane Ring: The azocane ring is introduced via a cyclization reaction involving appropriate precursors.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the azocane ring using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Azocan-1-yl(1,3-benzodioxol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.
2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide: Evaluated as an antifungal agent.
Uniqueness
Azocan-1-yl(1,3-benzodioxol-5-yl)methanone is unique due to its combination of the benzodioxole and azocane moieties, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
azocan-1-yl(1,3-benzodioxol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-15(16-8-4-2-1-3-5-9-16)12-6-7-13-14(10-12)19-11-18-13/h6-7,10H,1-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTVBPYMNUMFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
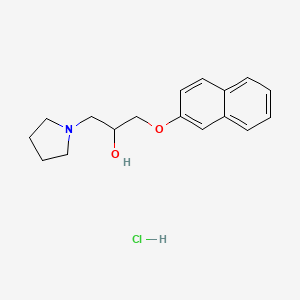
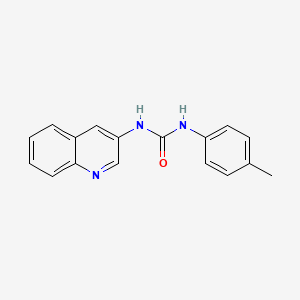
![2-[2-(1-benzofuran-2-yl)vinyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4903074.png)
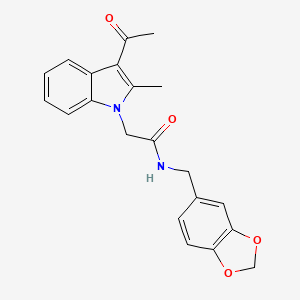
![3-ethoxy-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B4903089.png)
![1-(3-methylbenzyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4903095.png)
![N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-4-isobutoxybenzamide](/img/structure/B4903105.png)
![2-[[4-ethyl-5-[(2-fluorophenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4903113.png)
![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B4903123.png)
![N-dibenzo[b,d]furan-3-ylisonicotinamide](/img/structure/B4903130.png)
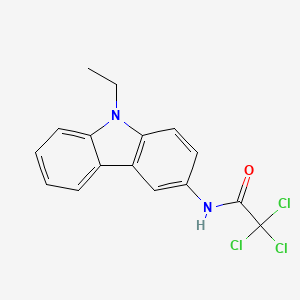
![1-[4-(2-Methylphenoxy)butyl]pyrrole](/img/structure/B4903143.png)
